molecular formula C6H22B6N6 B14605208 2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) CAS No. 60607-11-6

2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane)

Cat. No.: B14605208
CAS No.: 60607-11-6
M. Wt: 243.2 g/mol
InChI Key: HRKIXCZIASQKSG-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) is a complex organic compound characterized by its unique triazatriborinane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) typically involves the reaction of ethane-1,2-diamine with 4,6-dimethyl-1,3,5-triazatriborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazatriborinane rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds or organometallic reagents under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various boron-containing compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structure.

    Medicine: Explored for its anti-cancer properties and ability to interact with biological molecules.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activity, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[Ethane-1,2-diylbis(azanylylidenemethylylidene)]bis(6-chlorophenol)
  • 1,2-Bis(2-aminoethoxy)ethane
  • 1,2-Bis(2,4,6-tribromophenoxy)ethane

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) stands out due to its triazatriborinane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

CAS No.

60607-11-6

Molecular Formula

C6H22B6N6

Molecular Weight

243.2 g/mol

IUPAC Name

2-[2-(4,6-dimethyl-1,3,5,2,4,6-triazatriborinan-2-yl)ethyl]-4,6-dimethyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C6H22B6N6/c1-7-13-8(2)16-11(15-7)5-6-12-17-9(3)14-10(4)18-12/h13-18H,5-6H2,1-4H3

InChI Key

HRKIXCZIASQKSG-UHFFFAOYSA-N

Canonical SMILES

B1(NB(NB(N1)CCB2NB(NB(N2)C)C)C)C

Origin of Product

United States

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